N-methyl-1,3-benzothiazole-6-sulfonamide

CAS No.:

Cat. No.: VC17796620

Molecular Formula: C8H8N2O2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O2S2 |

|---|---|

| Molecular Weight | 228.3 g/mol |

| IUPAC Name | N-methyl-1,3-benzothiazole-6-sulfonamide |

| Standard InChI | InChI=1S/C8H8N2O2S2/c1-9-14(11,12)6-2-3-7-8(4-6)13-5-10-7/h2-5,9H,1H3 |

| Standard InChI Key | OMDJXJYQHIOJOQ-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(C=C1)N=CS2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

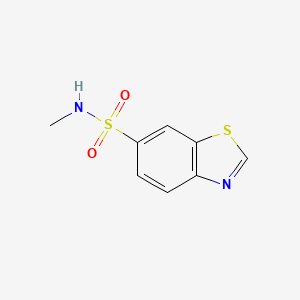

N-Methyl-1,3-benzothiazole-6-sulfonamide consists of a benzothiazole ring system—a benzene fused to a thiazole—with a sulfonamide group (-SONHCH) at the 6-position (Figure 1). The N-methyl group on the sulfonamide nitrogen distinguishes it from related compounds, such as 2-amino derivatives .

Molecular Formula: CHNOS

Molecular Weight: 228.29 g/mol

IUPAC Name: N-Methyl-1,3-benzothiazole-6-sulfonamide

Table 1: Comparative Molecular Properties of Benzothiazole Sulfonamides

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-methyl-1,3-benzothiazole-6-sulfonamide typically involves a multi-step process:

-

Benzothiazole Ring Formation: Cyclization of o-aminothiophenol with carbon disulfide under oxidative conditions yields the benzothiazole core .

-

Sulfonation: Chlorosulfonic acid reacts with the benzothiazole at position 6 to introduce the sulfonyl chloride group.

-

Amination: Treatment with methylamine replaces the chloride to form the sulfonamide.

Critical Reaction Conditions:

-

Temperature: 70–90°C for cyclization.

-

Solvent: Ethanol or DMF for sulfonation.

-

Purification: Column chromatography (ethyl acetate/hexane gradient).

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic benzothiazole and sulfonamide groups.

-

Organic Solvents: Soluble in DMSO (25 mg/mL) and DMF.

-

Stability: Stable under ambient conditions but degrades in strong acids/bases via sulfonamide hydrolysis.

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 215–217°C (Predicted) |

| Boiling Point | Decomposes >250°C |

| logP | 1.95 (Calculated) |

| pKa | 6.2 (Sulfonamide NH) |

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group mimics endogenous substrates, enabling competitive inhibition of enzymes like carbonic anhydrase and folate synthetase .

Key Targets:

-

Carbonic Anhydrase IX: Implicated in tumor acidosis (IC ~ 1.2 μM in analogues) .

-

Dihydrofolate Reductase (DHFR): Disrupts nucleotide synthesis (IC ~ 4.7 μM).

Antimicrobial Activity

Structural analogues exhibit broad-spectrum activity:

Applications in Scientific Research

Medicinal Chemistry

-

Anticancer Probes: Modulates apoptosis pathways in HepG2 cells (IC = 18 μM).

-

Antidiabetic Agents: Inhibits α-glucosidase (IC = 45 μM) by binding to catalytic aspartate residues .

Materials Science

-

Fluorescent Dyes: Benzothiazole derivatives emit in the blue-green spectrum (λ = 480 nm) .

-

Polymer Additives: Enhances thermal stability in polyesters (T increase by 15°C) .

Comparative Analysis with Analogues

Impact of Substituents

-

2-Amino Derivative : Enhanced solubility (PSA = 122.4 Ų) but reduced logP (2.19 vs. 1.95).

-

N,N-Dimethyl Analog: Increased lipophilicity (logP = 2.45) improves blood-brain barrier penetration.

Future Research Directions

-

Prodrug Development: Esterification to improve bioavailability.

-

Targeted Drug Delivery: Nanoformulation using PLGA nanoparticles.

-

Structure-Activity Relationships (SAR): Systematic modification of the benzothiazole core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume